

Commercial Suppliers of High-Purity Br-PEG3-MS: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Br-PEG3-MS	
Cat. No.:	B11934249	Get Quote

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs), the quality and reliability of chemical building blocks are paramount. This technical guide provides an in-depth overview of commercial suppliers offering high-purity **Br-PEG3-MS**, a heterobifunctional PEG linker. This guide includes a compilation of quantitative data from various suppliers, detailed experimental protocols for its application in bioconjugation, and visualizations of relevant biochemical pathways and workflows.

Introduction to Br-PEG3-MS

Br-PEG3-MS, with the chemical name 2-[2-(2-bromoethoxy)ethoxy]ethyl methanesulfonate, is a valuable linker used in chemical synthesis, particularly in the field of targeted protein degradation. It features a bromine atom at one end and a mesylate group at the other, both of which are excellent leaving groups for nucleophilic substitution reactions. The triethylene glycol (PEG3) spacer provides increased hydrophilicity and flexibility to the molecules it connects.

Commercial Availability and Specifications

Several chemical suppliers offer **Br-PEG3-MS**, typically with a purity of 95% or higher. The quality and characterization data provided by these suppliers are crucial for ensuring the reproducibility of synthetic protocols and the biological activity of the final compounds. Below is a summary of key quantitative data from prominent commercial suppliers.



Supplier	Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Appearan ce	Storage Condition s
MedchemE xpress	95.0%[1]	2702323- 73-5[1]	C7H15BrO 5S[1]	291.16[1]	Colorless to off-white liquid[1]	-20°C for 3 years (pure form)
BOC Sciences	≥95%	2702323- 73-5	C7H15BrO 5S	291.15	Not specified	2-8°C
DempoChe m	95%	2702323- 73-5	C7H15BrO 5S	291.16	Not specified	Not specified
TargetMol	Not specified	Not specified	Not specified	Not specified	Not specified	Not specified

Core Application: PROTAC Synthesis

Br-PEG3-MS is extensively utilized as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in a PROTAC's efficacy by dictating the distance and orientation between the target protein-binding ligand and the E3 ligase-binding ligand, which is essential for the formation of a productive ternary complex.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of a PROTAC using a bromo-functionalized PEG linker like **Br-PEG3-MS**. These protocols are adapted from established methods for PROTAC synthesis.

Protocol 1: Synthesis of a PROTAC via Nucleophilic Substitution

This protocol outlines the sequential attachment of a target protein ligand (containing a nucleophilic group, e.g., a phenol) and an E3 ligase ligand to the **Br-PEG3-MS** linker.



Step 1: Reaction of Target Protein Ligand with Br-PEG3-MS

- Reagents and Materials:
 - Target protein ligand with a nucleophilic group (e.g., (+)-JQ1) (1.0 eq)
 - Br-PEG3-MS (1.2 eq)
 - Potassium carbonate (K2CO3) (3.0 eq)
 - Anhydrous N,N-Dimethylformamide (DMF)
 - Nitrogen atmosphere
 - Standard glassware for organic synthesis
- Procedure: a. To a solution of the target protein ligand (e.g., (+)-JQ1) in anhydrous DMF, add potassium carbonate. b. Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere. c. Add a solution of Br-PEG3-MS in anhydrous DMF to the reaction mixture. d. Heat the reaction to an appropriate temperature (e.g., 60 °C) and stir for 16-24 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). f. Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. g. Wash the organic layer sequentially with water and brine. h. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography on silica gel to yield the intermediate product (Target Ligand-PEG3-MS).

Step 2: Reaction of Intermediate with E3 Ligase Ligand

- · Reagents and Materials:
 - Target Ligand-PEG3-MS (1.0 eq)
 - E3 ligase ligand with a nucleophilic group (e.g., pomalidomide with an amine handle) (1.1
 eq)
 - A suitable base (e.g., Diisopropylethylamine DIPEA) (3.0 eq)

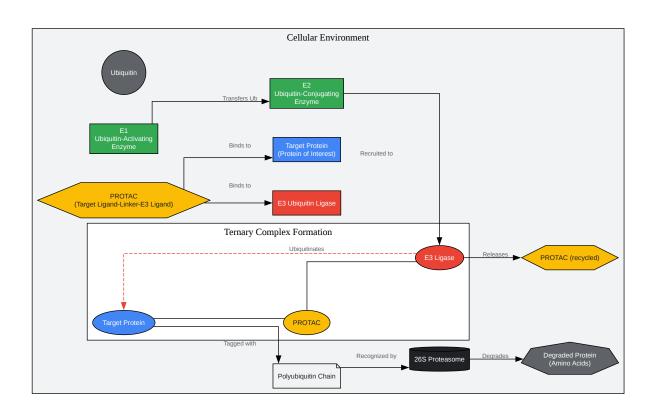


- Anhydrous DMF
- Nitrogen atmosphere
- Procedure: a. To a solution of the E3 ligase ligand in anhydrous DMF, add the base (e.g., DIPEA). b. Add the Target Ligand-PEG3-MS intermediate to the reaction mixture. c. Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere. d. Monitor the reaction progress by LC-MS. e. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO3), water, and brine. f. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. g. Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).

Visualizing the PROTAC Mechanism and Synthesis

To better understand the role of **Br-PEG3-MS** in the context of targeted protein degradation, the following diagrams illustrate the PROTAC mechanism of action and a general workflow for PROTAC synthesis.

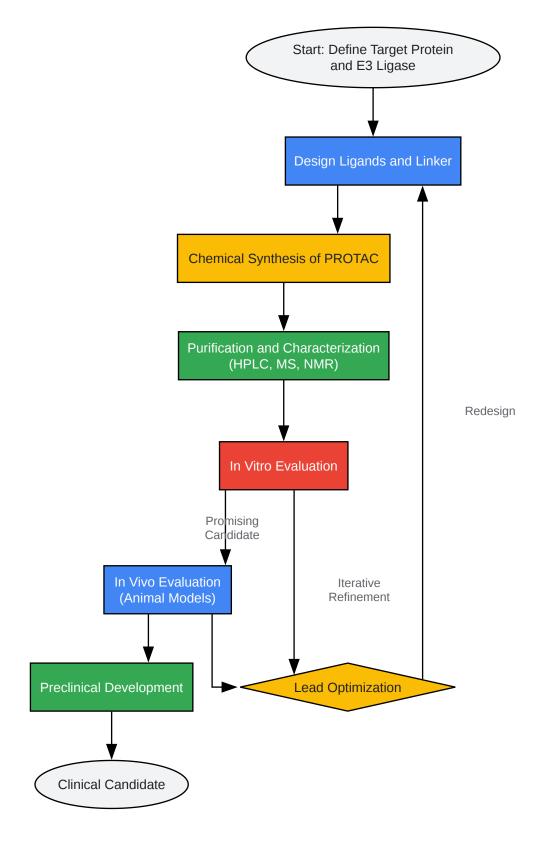




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Caption: Mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.





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References

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